Cas no 2171375-97-4 ((2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid)

(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid
- EN300-1578254
- 2171375-97-4
- (2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
-
- インチ: 1S/C28H34N2O5/c1-28(2,3)25(26(32)33)30-24(31)15-23(17-9-8-10-17)29-27(34)35-16-22-20-13-6-4-11-18(20)19-12-5-7-14-21(19)22/h4-7,11-14,17,22-23,25H,8-10,15-16H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23?,25-/m0/s1
- InChIKey: BABGPSPWMQHRCI-YNMFNDETSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(N[C@@H](C(=O)O)C(C)(C)C)=O)C1CCC1)=O
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 752
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 5
(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1578254-5.0g |
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid |
2171375-97-4 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1578254-10.0g |
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid |
2171375-97-4 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1578254-2500mg |
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid |
2171375-97-4 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1578254-1.0g |
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid |
2171375-97-4 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1578254-0.05g |
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid |
2171375-97-4 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1578254-2.5g |
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid |
2171375-97-4 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1578254-50mg |
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid |
2171375-97-4 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1578254-100mg |
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid |
2171375-97-4 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1578254-0.25g |
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid |
2171375-97-4 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1578254-1000mg |
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid |
2171375-97-4 | 1000mg |
$3368.0 | 2023-09-24 |
(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid 関連文献
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acidに関する追加情報
Comprehensive Guide to (2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid (CAS No. 2171375-97-4)
(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid (CAS No. 2171375-97-4) is a specialized organic compound widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are essential building blocks in modern drug discovery and biochemical studies. Its unique structure, featuring a cyclobutyl group and 3,3-dimethylbutanoic acid moiety, makes it valuable for designing novel therapeutic agents.
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group in this compound plays a crucial role in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for medical applications. Researchers frequently search for Fmoc-protected amino acids like this one to develop new peptide-based drugs, which are gaining attention in treating conditions such as diabetes, cancer, and autoimmune diseases.
One of the most searched questions in this field is: "How does Fmoc protection enhance peptide synthesis?" The answer lies in the compound's stability under basic conditions and its selective removal under mild acidic conditions. This property allows for stepwise peptide chain elongation without affecting other sensitive functional groups. The cyclobutyl ring in this particular derivative adds conformational rigidity, which can be beneficial when designing peptide mimetics with improved bioavailability.
In recent years, there has been growing interest in cyclic peptide therapeutics, as evidenced by increasing search trends for terms like "cyclic peptide drugs 2024" and "constrained amino acids in drug design". The 3,3-dimethylbutanoic acid component of this compound contributes to enhanced metabolic stability, addressing one of the key challenges in peptide-based drug development - rapid degradation in vivo.
The synthesis and application of (2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid align with current trends in green chemistry and sustainable pharmaceutical manufacturing. Many researchers are searching for "environmentally friendly peptide synthesis methods", and this compound's efficient coupling properties can help reduce solvent waste and energy consumption in production processes.
From a structural perspective, the stereochemistry at the 2R position is particularly important for biological activity. This relates to another frequently searched topic: "Why is chirality important in drug design?" The answer becomes evident when considering that most biological targets (enzymes, receptors) are chiral environments that interact differently with enantiomers. The defined stereochemistry of this compound ensures predictable interactions in biological systems.
Quality control of Fmoc-protected amino acid derivatives like this one is another area of significant interest, with common searches including "HPLC analysis of protected amino acids" and "storage conditions for Fmoc compounds". Proper handling typically requires protection from light and moisture, with recommended storage at -20°C under inert atmosphere to maintain stability.
The market for specialty amino acid derivatives is projected to grow significantly, driven by increasing demand for peptide therapeutics and personalized medicine. This compound's unique combination of cyclobutyl constraint and tertiary butyl-like steric hindrance makes it particularly valuable for addressing current challenges in drug delivery and target specificity.
Recent advances in computational chemistry and molecular modeling have increased the demand for structurally diverse building blocks like (2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid. Researchers are actively searching for "novel constrained amino acids for drug design" and "Fmoc-amino acids with enhanced properties", making this compound highly relevant in contemporary medicinal chemistry.
In conclusion, (2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid (CAS No. 2171375-97-4) represents an important tool in modern pharmaceutical research and peptide chemistry. Its unique structural features address multiple current challenges in drug development, from metabolic stability to target specificity, while its Fmoc protection ensures compatibility with standard peptide synthesis protocols. As the field of peptide therapeutics continues to expand, compounds like this will play an increasingly vital role in developing the next generation of biologically active molecules.
2171375-97-4 ((2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid) 関連製品
- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)
- 98275-29-7(4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)
- 2228438-70-6(1-2-(3,4,5-trifluorophenyl)ethylcyclopropan-1-ol)
- 899943-23-8(6-(4-fluorophenyl)methyl-3-(2-methoxyphenyl)amino-4,5-dihydro-1,2,4-triazin-5-one)
- 1227564-44-4((6-Amino-3-bromopyridin-2-yl)methanol)
- 2137687-84-2(1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester)
- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)
- 3002465-83-7(5-Bromo-2-iodobenzofuran)
- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)
- 379236-86-9(1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)




